[4-Ammonio-2-hydroxyphenyl]ammonium sulfate
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Overview
Description
[4-Ammonio-2-hydroxyphenyl]ammonium sulfate: is a chemical compound with the molecular formula C6H10N2O5S and a molecular weight of 222.22 g/mol . . This compound is characterized by the presence of two ammonium groups and a hydroxyl group attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate typically involves the reaction of 2,5-diaminophenol with sulfuric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
C6H8N2O+H2SO4→C6H10N2O5S
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the careful handling of sulfuric acid and maintaining optimal reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Ammonio-2-hydroxyphenyl]ammonium sulfate can undergo oxidation reactions, where the hydroxyl group is oxidized to form quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the ammonium groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Compounds with different functional groups replacing the ammonium groups.
Scientific Research Applications
Chemistry:
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the development of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways . The presence of ammonium and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
Ammonium sulfate (NH4)2SO4: A common inorganic salt used as a fertilizer and in protein purification.
Ammonium persulfate (NH4)2S2O8: Used as an oxidizing agent in various chemical reactions.
Ammonium thiosulfate (NH4)2S2O3: Used in photographic fixing and as a leaching agent in gold mining.
Uniqueness: [4-Ammonio-2-hydroxyphenyl]ammonium sulfate is unique due to its dual ammonium groups and hydroxyl group attached to a benzene ring, which imparts distinct chemical reactivity and versatility in various applications .
Properties
CAS No. |
54283-76-0 |
---|---|
Molecular Formula |
C6H10N2O5S |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
(4-azaniumyl-2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4) |
InChI Key |
MPMFUCQQUZSXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[NH3+])O)[NH3+].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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